An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 93594-39-9
VCID: VC21337601
Molecular Formula: C18H18FN3O4
Molecular Weight: 359.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as Formyl Ciprofloxacin, is a compound with significant interest in pharmaceutical research. It is structurally related to ciprofloxacin, a well-known antibiotic belonging to the fluoroquinolone class. This compound's unique structure includes a formyl group attached to the piperazine ring, which distinguishes it from its parent compound. Synonyms and Identifiers
Research FindingsResearch on this compound is primarily focused on its structural and chemical properties. It is often studied in the context of modifications to ciprofloxacin, exploring how structural changes affect its biological activity. The incorporation of a formyl group may influence its pharmacokinetic and pharmacodynamic properties compared to the parent compound. Applications and Potential UsesWhile specific applications of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are not widely documented, compounds with similar structures are typically investigated for their antimicrobial properties. The modification of ciprofloxacin could potentially lead to new drugs with improved efficacy or reduced side effects. Identifiers
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CAS No. | 93594-39-9 | ||||||||
Product Name | 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ||||||||
Molecular Formula | C18H18FN3O4 | ||||||||
Molecular Weight | 359.4 g/mol | ||||||||
IUPAC Name | 1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | ||||||||
Standard InChI | InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26) | ||||||||
Standard InChIKey | KCXCSXLUYCTARV-UHFFFAOYSA-N | ||||||||
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O | ||||||||
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O | ||||||||
Appearance | Light Yellow Solid | ||||||||
Melting Point | >265°C (dec.) | ||||||||
Purity | > 95% | ||||||||
Quantity | Milligrams-Grams | ||||||||
Synonyms | Formylciprofloxacin (M4); 1-Cyclopropyl-6-fluoro-7-(4-formyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid; | ||||||||
PubChem Compound | 4182953 | ||||||||
Last Modified | Aug 15 2023 |
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